molecular formula C20H26ClN3O2S B13513630 2-[1-(3-Phenyl-1,2-thiazole-5-carbonyl)piperidin-4-yl]oxan-4-amine hydrochloride

2-[1-(3-Phenyl-1,2-thiazole-5-carbonyl)piperidin-4-yl]oxan-4-amine hydrochloride

Cat. No.: B13513630
M. Wt: 408.0 g/mol
InChI Key: HOXQFWHMPRKPIC-UHFFFAOYSA-N
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Description

2-[1-(3-Phenyl-1,2-thiazole-5-carbonyl)piperidin-4-yl]oxan-4-amine hydrochloride is a complex organic compound that features a thiazole ring, a piperidine ring, and an oxan-4-amine group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-Phenyl-1,2-thiazole-5-carbonyl)piperidin-4-yl]oxan-4-amine hydrochloride typically involves multiple steps. The process begins with the formation of the thiazole ring, followed by the introduction of the piperidine and oxan-4-amine groups. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-Phenyl-1,2-thiazole-5-carbonyl)piperidin-4-yl]oxan-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenated compounds and strong nucleophiles are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

2-[1-(3-Phenyl-1,2-thiazole-5-carbonyl)piperidin-4-yl]oxan-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(3-Phenyl-1,2-thiazole-5-carbonyl)piperidin-4-yl]oxan-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity, while the piperidine ring can modulate receptor function. These interactions can lead to various biological effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    2,4-Disubstituted Thiazoles: These compounds also contain a thiazole ring and exhibit similar biological activities.

    Piperidine Derivatives: Compounds with a piperidine ring are widely used in medicinal chemistry for their diverse pharmacological properties.

    Oxan-4-amine Derivatives: These compounds are known for their potential as enzyme inhibitors and receptor modulators.

Uniqueness

2-[1-(3-Phenyl-1,2-thiazole-5-carbonyl)piperidin-4-yl]oxan-4-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 2-[1-(3-phenyl-1,2-thiazole-5-carbonyl)piperidin-4-yl]oxan-4-amine hydrochloride is a novel synthetic derivative that combines a thiazole moiety with a piperidine structure, which is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, acetylcholinesterase inhibition, and other pharmacological effects.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H25_{25}N3_3O2_2S
  • Molecular Weight : 371.5 g/mol
  • SMILES : C1CN(CCC1C2CC(CCO2)N)C(=O)C3=CC(=NS3)C4=CC=CC=C4

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit promising anticancer properties. The incorporation of thiazole into the structure of this compound suggests potential efficacy against various cancer cell lines.

Case Study Findings :

  • In vitro Studies : The compound was tested against several cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma). Preliminary results showed significant cytotoxic effects, with IC50_{50} values in the low micromolar range, indicating strong antiproliferative activity.
    Cell LineIC50_{50} (µM)
    HepG25.0
    PC126.5

Acetylcholinesterase Inhibition

Compounds that inhibit acetylcholinesterase (AChE) are of great interest in treating neurodegenerative diseases such as Alzheimer's disease. The thiazole component is known for enhancing AChE inhibitory activity.

Research Findings :
A study evaluating similar thiazole derivatives demonstrated that modifications at the phenyl position significantly increased AChE inhibition. The compound's structure suggests it may also exhibit similar properties.

CompoundIC50_{50} (µM)
Thiazole Derivative A3.0
Thiazole Derivative B2.7
2-[1-(3-Phenyl... ] 4.0 (predicted)

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential.
  • AChE Inhibition Mechanism : Structural analysis suggests that the compound binds to the active site of AChE, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission.

Properties

Molecular Formula

C20H26ClN3O2S

Molecular Weight

408.0 g/mol

IUPAC Name

[4-(4-aminooxan-2-yl)piperidin-1-yl]-(3-phenyl-1,2-thiazol-5-yl)methanone;hydrochloride

InChI

InChI=1S/C20H25N3O2S.ClH/c21-16-8-11-25-18(12-16)15-6-9-23(10-7-15)20(24)19-13-17(22-26-19)14-4-2-1-3-5-14;/h1-5,13,15-16,18H,6-12,21H2;1H

InChI Key

HOXQFWHMPRKPIC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2CC(CCO2)N)C(=O)C3=CC(=NS3)C4=CC=CC=C4.Cl

Origin of Product

United States

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